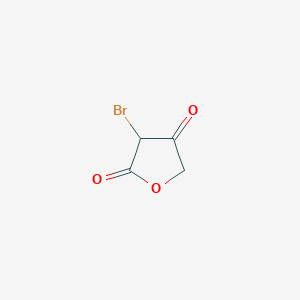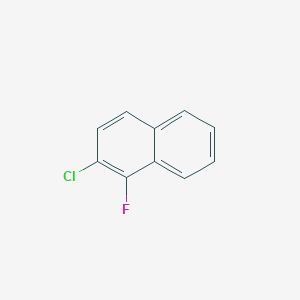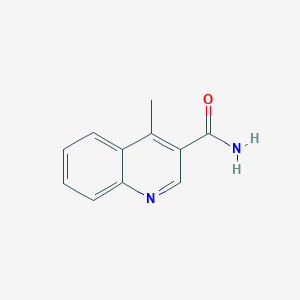
3-bromofuran-2,4(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromofuran-2,4(3H,5H)-dione is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine atom attached to the furan ring, which is a five-membered aromatic ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromofuran-2,4(3H,5H)-dione typically involves the bromination of furan-2,4-dione. One common method is as follows:
Starting Material: Furan-2,4-dione.
Bromination: The bromination reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride.
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromofuran-2,4(3H,5H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form furan-2,4-dione derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex furan derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as ether or ethanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of substituted furan-2,4-dione derivatives.
Reduction: Formation of reduced furan derivatives.
Oxidation: Formation of oxidized furan derivatives.
Aplicaciones Científicas De Investigación
3-Bromofuran-2,4(3H,5H)-dione has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 3-bromofuran-2,4(3H,5H)-dione involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, making the compound reactive towards nucleophiles. This reactivity allows it to modify biological molecules, potentially leading to changes in cellular pathways and functions.
Comparación Con Compuestos Similares
Similar Compounds
3-Chlorofuran-2,4(3H,5H)-dione: Similar structure but with a chlorine atom instead of bromine.
3-Iodofuran-2,4(3H,5H)-dione: Similar structure but with an iodine atom instead of bromine.
Furan-2,4-dione: The parent compound without any halogen substitution.
Uniqueness
3-Bromofuran-2,4(3H,5H)-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.
Propiedades
Fórmula molecular |
C4H3BrO3 |
|---|---|
Peso molecular |
178.97 g/mol |
Nombre IUPAC |
3-bromooxolane-2,4-dione |
InChI |
InChI=1S/C4H3BrO3/c5-3-2(6)1-8-4(3)7/h3H,1H2 |
Clave InChI |
NQUQLVPYLYIBBR-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C(C(=O)O1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11909660.png)

![Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B11909677.png)

![2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride](/img/structure/B11909685.png)

![8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11909702.png)



![4,7-Dichlorobenzo[c]isoxazole](/img/structure/B11909733.png)


